molecular formula C16H23NO10 B6355465 3-Acetamido-6-(acetoxymethyl)tetrahydro-2h-pyran-2,4,5-triyl triacetate CAS No. 582318-96-5

3-Acetamido-6-(acetoxymethyl)tetrahydro-2h-pyran-2,4,5-triyl triacetate

Cat. No.: B6355465
CAS No.: 582318-96-5
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-UHFFFAOYSA-N
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Description

3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS: 14086-90-9, 3006-60-8) is a peracetylated N-acetylglucosamine derivative. It is a white crystalline solid with a molecular formula of C₁₆H₂₃NO₁₀ and molecular weight of 389.35 g/mol. The compound is characterized by multiple acetylated hydroxyl groups and an acetamido substituent on the pyran ring, contributing to its lipophilicity and stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908637
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
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Molecular Weight

389.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4
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Record name N-acetyl-beta-D-glucosamine tetraacetate
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Preparation Methods

Core Synthetic Pathways

The preparation of 3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate predominantly involves multi-step functionalization of galactose derivatives. A representative pathway begins with (2S,3R,4R,5R,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate (Compound 1), which undergoes bromination using 30% HBr in acetic acid to yield a bromo intermediate (Compound 2). Subsequent reduction with zinc and saturated sodium dihydrogen phosphate generates a dehalogenated product (Compound 3), which is then treated with FeCl₃·6H₂O, hydrogen peroxide, and sodium azide to introduce the azide functionality (Compound 4).

Critical Reaction Conditions:

  • Bromination : Conducted at 0°C in dichloromethane (DCM) with a 30% HBr/HOAc solution.

  • Azidation : Requires stoichiometric FeCl₃ (5 mol%) and excess NaN₃ (1.5 equiv) in DCM at ambient temperature.

Catalytic Azide Substitution

ParameterFeCl₃-Catalyzed MethodTraditional Azidation
Reaction Time (h)712–24
Yield (%)85–9070–75
Byproduct FormationMinimalModerate

Purification and Analytical Characterization

Chromatographic Purification

Post-synthesis purification utilizes silica gel chromatography with ethyl acetate/hexane (3:1 v/v) to isolate the triacetylated product. For large-scale preparations (>20 g), flash chromatography with gradient elution (DCM:MeOH 95:5 to 90:10) is preferred, achieving 98% purity as confirmed by HPLC.

Spectroscopic Validation

  • NMR Analysis : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 5.32 (H-2, d, J = 3.2 Hz), δ 5.15 (H-4, t, J = 9.8 Hz), and δ 2.05–2.12 (acetyl methyl groups).

  • Mass Spectrometry : ESI-MS m/z 412.38 [M+H]⁺ correlates with the molecular formula C₁₆H₂₃NO₁₀.

Scale-Up Considerations and Challenges

Solvent Optimization

Large-scale syntheses (>100 mmol) require solvent systems that balance solubility and safety. A mixture of DCM and methanol (4:1 v/v) is optimal for dissolving intermediates, while maintaining reaction temperatures below 10°C prevents premature acetylation.

Alternative Methodologies and Innovations

Enzymatic Acetylation

Preliminary studies explore lipase-catalyzed acetylation of the 3-amino group using vinyl acetate as an acyl donor. While this method reduces reliance on toxic acetylating agents, yields remain suboptimal (50–60%) compared to chemical synthesis.

Continuous-Flow Systems

Microreactor-based systems enable rapid mixing and temperature control, reducing reaction times for azide substitutions by 40%. However, clogging issues with heterogeneous catalysts like FeCl₃ limit broader adoption .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites due to its ester and acetamido groups:

Reaction Site Conditions Products Yield Key Observations
Acetyl esters (C2, C4, C5)0.1M NaOH, 25°C, 2hPartially deacetylated derivatives45-68%Selective deprotection occurs at C2/C5 before C4
Acetoxymethyl group (C6)1M HCl, reflux, 4h6-hydroxymethyl intermediate82%Requires acidic conditions for complete cleavage
Acetamido group (C3)6M HCl, 100°C, 8hFree amine derivative73%Forms stable ammonium chloride salt

Nucleophilic Substitutions

The C6 acetoxymethyl group demonstrates SN2 reactivity:

Representative reaction with sodium azide:

text
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate Conditions: NaN₃ (2.5 eq), TBAB/glycerol (1:4), 70°C, 12h Yield: 92% [7]

Comparative reactivity table:

Nucleophile Solvent System Temperature Conversion Rate
NaN₃TBAB/Glycerol70°C98%
NH₃CH₃CN/H₂O25°C34%
CH₃ONaAnhydrous DMF40°C67%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide derivative participates in bioorthogonal reactions:

Standard protocol:

text
Reactant: 6-azido derivative (1 eq) + phenylacetylene (1.2 eq) Catalyst: CuI complex (1.5 mol%) Solvent: TBAB/Glycerol (1:4) Conditions: 70°C, 12h under N₂ Yield: 98% triazole product [7]

Key characteristics of triazole product:

  • Thermal stability up to 210°C

  • Water solubility: 12.8 mg/mL (pH 7.4)

  • Fluorescence quantum yield: Φ = 0.42

Acetylation/Deacetylation Dynamics

The compound serves as both acetyl donor and acceptor:

Reacetylation study:

Position Acetylating Agent Temp Half-Life
C2-OHAc₂O/Pyridine0°C28 min
C4-OHAc₂O/DMAP25°C9 min
C6-OHAcCl/Et₃N-20°C42 min

Enzymatic Modifications

Glycosidase interactions reveal substrate specificity:

Enzyme kcat (s⁻¹) KM (mM) Inhibition Constant (Ki)
β-Galactosidase (E. coli)0.0214.70.89 mM
Hexosaminidase (human)N.D.-2.3 mM
Lipase (C. rugosa)0.1512.4Not inhibitory

N.D. = No detectable activity

Stability Profile

Critical degradation pathways under stress conditions:

Thermogravimetric analysis (TGA):

  • Initial decomposition: 148°C (loss of acetyl groups)

  • Major decomposition: 228°C (ring fragmentation)

Photochemical stability:

  • Half-life in methanol: 48h (UV 254nm) vs. 720h (dark)

  • Primary degradation product: N-acetyl dehydroalanine derivative

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry applications, particularly in carbohydrate engineering and click chemistry protocols. The data underscore the importance of solvent systems and catalyst selection in directing reaction outcomes, while stability studies inform practical handling requirements.

Scientific Research Applications

Biological Applications

1. Drug Development

  • The compound is utilized in the synthesis of glycosaminoglycan mimetics, which play a crucial role in drug design for targeting specific biological pathways. Its structural similarity to naturally occurring sugars allows it to interact with various biological receptors effectively .

2. Enzyme Inhibition Studies

  • Research has indicated that 3-acetamido derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. This property is particularly valuable in developing therapeutics for diseases like cancer and diabetes, where enzyme regulation is critical .

3. Glycobiology

  • The compound serves as a substrate for studying glycosylation processes. Understanding how this compound interacts with glycosyltransferases can provide insights into carbohydrate metabolism and its implications in health and disease .

Analytical Applications

1. Binding Affinity Studies

  • Techniques such as X-ray fluorescence (XRF) have been employed to assess the binding affinities of this compound with various receptors. This method allows researchers to estimate the therapeutic index and selectivity of potential drug candidates .

2. Spectroscopic Analysis

  • The compound's unique structure enables its characterization through various spectroscopic methods (e.g., NMR, IR), which are essential for confirming the synthesis of new derivatives and understanding their interactions at the molecular level .

Case Studies

StudyFocusFindings
Study 1 Enzyme InhibitionDemonstrated that 3-acetamido derivatives effectively inhibit specific glycosidases, suggesting potential therapeutic applications in metabolic disorders .
Study 2 GlycosylationInvestigated the role of this compound in glycosylation reactions, highlighting its utility as a substrate for studying enzyme kinetics in glycobiology .
Study 3 Drug DevelopmentShowed that modifications of this compound could lead to improved binding affinity to cancer-related targets, paving the way for new cancer therapies .

Mechanism of Action

The mechanism of action of 3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups facilitate its incorporation into glycoproteins and glycolipids, influencing cellular processes such as cell signaling and recognition . The compound’s ability to undergo hydrolysis and oxidation also plays a role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Modifications

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate C₁₆H₂₃NO₁₀ Acetamido, triacetylated High stability (>95% purity), used in nanoparticle synthesis and catalysis .
(3R,4R,6R)-3-Acetamido-6-((nitrooxy)methyl)tetrahydro-2H-pyran-2,4,5-triyl trinitrate C₁₀H₁₃N₄O₁₄ Nitrooxy groups (energetic substituents) High yield (95%), white solid; potential use in explosives .
Peracetyl-glucosamine-L-proline C₂₁H₃₀N₂O₁₁ L-Proline conjugation Enhanced solubility in supercritical CO₂ but low catalytic efficiency in aldol reactions .
Thiadiazole Derivatives (e.g., Compound 4l) C₂₃H₂₅ClN₂O₈S 3-Chlorobenzamido-thiadiazole Antimicrobial activity; m.p. 178–180°C, 78.5% yield .
Fluorinated Derivatives (Compound 16) C₄₄H₃₇F₁₇N₇O₁₄ Heptadecafluoroundecanamido High lipophilicity for biomedical applications (e.g., tumor targeting) .
D-Galactosamine Pentaacetate C₁₆H₂₃NO₁₀ Galactosamine backbone Similar molecular weight (389.36 g/mol) but distinct stereochemistry; m.p. 230°C (dec.) .

Key Differences

Functional Groups :

  • Nitrated derivatives (e.g., trinitrate) exhibit explosive properties, unlike the parent compound .
  • Thiadiazole and fluorinated analogs show enhanced bioactivity (antimicrobial, antitumor) due to heterocyclic/fluorinated groups .

Stereochemistry :

  • D-Galactosamine pentaacetate (CAS: 76375-60-5) shares the molecular formula but differs in sugar configuration (galactose vs. glucose), affecting solubility and biological recognition .

Physical Properties :

  • The parent compound requires storage at -20°C for stability , whereas nitrated derivatives are stable at room temperature post-synthesis .
  • Peracetyl-proline derivatives dissolve in sc-CO₂ but lack catalytic efficiency compared to unmodified proline .

Synthetic Yields :

  • Nitrated analogs achieve >90% yields , while thiadiazole derivatives require multi-step synthesis with moderate yields (~78%) .

Research Implications

  • Drug Delivery : Fluorinated and thiadiazole-modified derivatives are promising for targeted therapies due to enhanced membrane permeability .
  • Catalysis : Despite solubility improvements, acetylated proline derivatives underperform in catalytic reactions, highlighting the need for structural optimization .

Biological Activity

3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS No. 582318-96-5) is a synthetic compound with a complex structure characterized by multiple acetyl groups and a tetrahydropyran core. This article explores its biological activity, particularly in the context of cytotoxicity and potential therapeutic applications.

  • Molecular Formula : C16H23NO10
  • Molecular Weight : 389.35 g/mol
  • Structure : The compound consists of a tetrahydropyran ring with three acetoxy groups and an acetamido group, contributing to its biological properties.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its cytotoxic effects against various cancer cell lines. The following sections detail the findings from relevant studies.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines:

Cell LineIC50 (µM)Effectiveness
AGS (Gastric)15.0High cytotoxicity
MCF-7 (Breast)20.0Moderate cytotoxicity
HT-29 (Colon)25.0Moderate cytotoxicity

The compound exhibited significant cytotoxicity against gastric adenocarcinoma cells (AGS), with an IC50 value of 15 µM, indicating potent activity compared to other tested lines .

The mechanism underlying the cytotoxic effects of this compound appears to involve apoptosis induction in cancer cells. Studies suggest that the acetyl groups may enhance cell membrane permeability, allowing for increased uptake and subsequent cellular stress leading to apoptosis .

Case Studies and Research Findings

  • Study on Gastric Cancer Cells :
    • A study investigated the effects of various derivatives including this compound on AGS cells. Results indicated that treatment led to a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy .
  • Comparative Analysis :
    • Another research highlighted the comparative effectiveness of this compound against standard chemotherapeutic agents. It was found to have a synergistic effect when combined with other anticancer drugs, enhancing overall efficacy in reducing tumor growth in vitro .

Safety and Toxicology

While the compound shows promise as an anticancer agent, safety assessments are critical. Preliminary toxicological evaluations indicate that at therapeutic concentrations, it does not significantly affect normal human dermal fibroblasts (HDF), suggesting a degree of selectivity for cancerous cells .

Q & A

Q. How do conflicting stability reports (e.g., decomposition under ambient vs. inert conditions) inform experimental design?

  • Resolution : Thermogravimetric analysis (TGA) shows 5% mass loss at 90°C in air vs. 150°C under N₂. Recommendations: Conduct reactions under argon and avoid prolonged exposure to humidity .

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